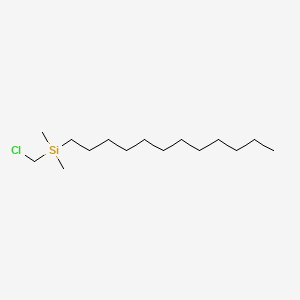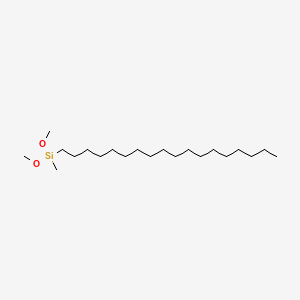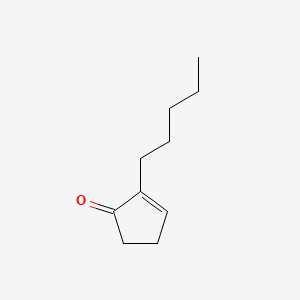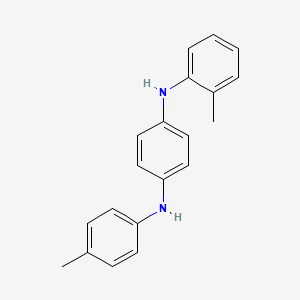
Persilic acid
概要
説明
ペルオキシ酸は、無水形で存在する固体物質です。ペルオキシ酸は、その強力な酸化特性と、さまざまな有機および無機物質と反応する能力で知られています .
科学的研究の応用
Persilic acid has a wide range of applications in scientific research, including:
作用機序
ペルオキシ酸の作用機序には、その強力な酸化特性が関与しています。 活性酸素種(ROS)を生成し、さまざまな分子標的と相互作用して、酸化ストレスと細胞損傷を引き起こします. この特性により、酸化ストレスとその生物学的システムへの影響を研究するのに役立ちます.
類似の化合物との比較
類似の化合物
2,5-ジヒドロキシ-1,4-ベンゼンドスルホン酸: この化合物は、ペルオキシ酸と構造的に類似しており、多くの化学的特性を共有しています.
独自性
ペルオキシ酸は、その強力な酸化特性と、幅広い化学反応に参加する能力によってユニークです。 その汎用性とさまざまな科学的および産業的用途における有効性は、研究開発のための貴重な化合物となっています.
準備方法
合成経路と反応条件
ペルオキシ酸は、一連の化学反応を通して2,5-ジブロモヒドロキノンから合成できます . 一般的な方法の1つは、マイクロ波照射下、130°Cで0.5時間、水中の亜硫酸ナトリウムを使用する方法です . この方法は、グリーンケミストリーの原則を使用しているため、環境に優しいとされています。
工業生産方法
ペルオキシ酸の工業生産には、通常、ラボ環境で使用される方法と同様の方法による大規模合成が含まれます。 マイクロ波照射とグリーンケミストリーの原則の使用が強調され、効率的で持続可能な生産が確保されます .
化学反応の分析
反応の種類
ペルオキシ酸は、以下を含むさまざまな種類の化学反応を起こします。
酸化: ペルオキシ酸は強力な酸化剤として作用し、さまざまな有機および無機化合物を酸化することができます.
還元: 特定の条件下で還元されて、さまざまな生成物を生成できます。
一般的な試薬と条件
ペルオキシ酸との反応で使用される一般的な試薬には、亜硫酸ナトリウム、過酸化水素、およびさまざまな有機溶媒が含まれます。 反応条件には、多くの場合、高温と反応を促進するための触媒の使用が含まれます .
生成される主な生成物
ペルオキシ酸を含む反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化反応は通常、酸化された有機化合物を生成し、置換反応は新しい官能基化化合物の生成につながります .
科学研究の用途
ペルオキシ酸は、以下を含む科学研究で幅広く応用されています。
類似化合物との比較
Similar Compounds
2,5-Dihydroxy-1,4-benzenedisulfonic acid: This compound is structurally similar to persilic acid and shares many of its chemical properties.
Ferulic acid: Although not structurally identical, ferulic acid also has strong antioxidant properties and is used in similar applications.
Uniqueness
This compound is unique due to its strong oxidizing properties and its ability to participate in a wide range of chemical reactions. Its versatility and effectiveness in various scientific and industrial applications make it a valuable compound for research and development.
特性
IUPAC Name |
2,5-dihydroxybenzene-1,4-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O8S2/c7-3-1-5(15(9,10)11)4(8)2-6(3)16(12,13)14/h1-2,7-8H,(H,9,10,11)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAZFRKEFQPOIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)O)O)S(=O)(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063474 | |
| Record name | 1,4-Benzenedisulfonic acid, 2,5-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4444-23-9 | |
| Record name | 2,5-Dihydroxy-1,4-benzenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4444-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Persilic acid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004444239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenedisulfonic acid, 2,5-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenedisulfonic acid, 2,5-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Persilic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERSILIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35VER614H0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


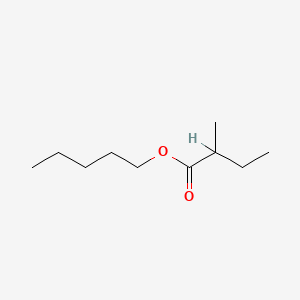
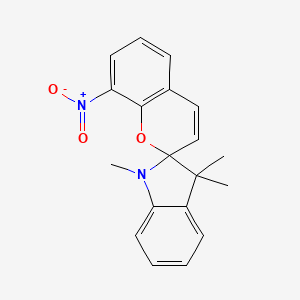
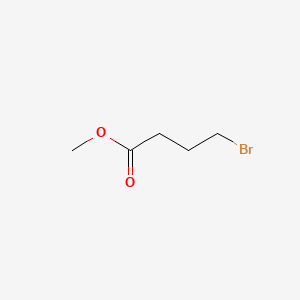
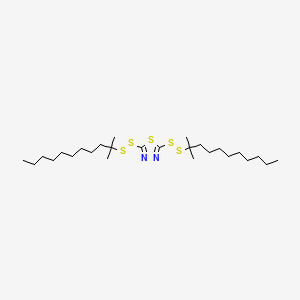
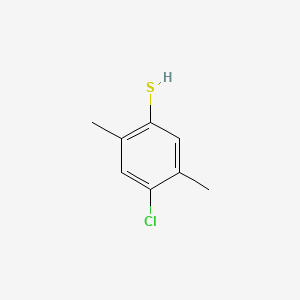
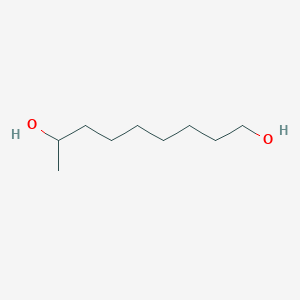
![2-[[2-chloro-4-[3-chloro-4-[[1-(4-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(4-methylphenyl)-3-oxobutanamide](/img/structure/B1585475.png)
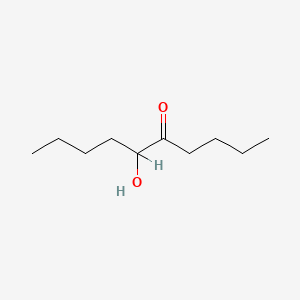

![2-(Chloromethyl)oxirane;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1585482.png)
